2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1'-cyclopentane]-3-carbonitrile
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Overview
Description
2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1’-cyclopentane]-3-carbonitrile is a complex organic compound that belongs to the class of spirochromenes These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1’-cyclopentane]-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot, three-component reaction involving an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound. This reaction is often catalyzed by a base, such as piperidine, and carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1’-cyclopentane]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1’-cyclopentane]-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has potential as a scaffold for the development of new pharmaceuticals, particularly due to its spirocyclic structure, which can impart unique biological activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials, such as organic semiconductors or fluorescent probes.
Biological Research: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.
Mechanism of Action
The mechanism by which 2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1’-cyclopentane]-3-carbonitrile exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: This compound shares the amino group and a similar heterocyclic structure but lacks the spirocyclic feature.
5-oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4-H-chromene: This compound is structurally similar but does not contain the spirocyclic cyclopentane ring.
Uniqueness
The uniqueness of 2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1’-cyclopentane]-3-carbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability and reactivity, making it a valuable scaffold for various applications .
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1'-cyclopentane]-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-15(2)7-11(19)13-12(8-15)20-14(18)10(9-17)16(13)5-3-4-6-16/h3-8,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJVULBHWVKADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(CCCC3)C(=C(O2)N)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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